Heptafluoro-1-iodopropane

Overview

Description

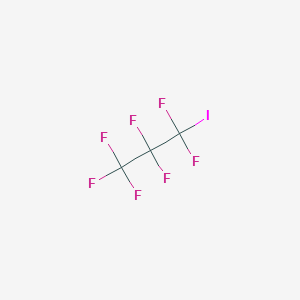

. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a three-carbon chain. This compound is notable for its high molecular weight of 295.93 g/mol and its unique chemical properties, which make it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Heptafluoro-1-iodopropane, also known as Perfluoropropyl iodide , is a chemical compound with the formula CF3CF2CF2I The primary targets of this compound are not well-documented in the literature

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. Its impact on bioavailability is also unknown. It’s known that the compound has a boiling point of 41 °c (lit) , and a density of 2.05 g/mL at 25 °C (lit.) , which might influence its pharmacokinetic properties.

Result of Action

It’s worth noting that this compound and similar compounds have been considered as replacement candidates for halon fire suppressants due to their excellent fire extinguishant capabilities and low ozone depletion potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 7.08 psi at 20 °C , suggesting that it can evaporate into the air under normal environmental conditions. Moreover, it should be stored at a temperature between 2-8°C , indicating that temperature can significantly affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodopropane can be synthesized through the iodination of perfluoropropane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective substitution of a fluorine atom with an iodine atom . The reaction is carried out in a solvent such as chloroform or methanol, and the product is purified by fractional distillation .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of stabilizers such as copper to prevent decomposition . The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-1-iodopropane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as fluoride ions, under appropriate conditions.

Addition Reactions: It can participate in addition reactions with unsaturated carbon-carbon bonds, particularly in the presence of light or one-electron reducing agents.

Common Reagents and Conditions:

Fluoride Ions: Used in substitution reactions to replace the iodine atom.

Light or Reducing Agents: Facilitate addition reactions with unsaturated bonds.

Major Products:

Heptafluoro-2-propyl Derivatives: Formed through nucleophilic addition reactions.

Scientific Research Applications

Heptafluoro-1-iodopropane is utilized in various scientific research fields, including:

Chemistry: As a reagent for introducing heptafluoro-2-propyl groups into organic molecules.

Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorinated structure.

Industry: Used as a fire suppressant and in the production of specialized polymers and materials.

Comparison with Similar Compounds

- Trifluoroiodomethane (CF₃I)

- Hexafluoropropene (C₃F₆)

Comparison: Heptafluoro-1-iodopropane is unique due to its higher fluorine content compared to trifluoroiodomethane, which enhances its reactivity and stability in various chemical reactions . Additionally, its structure allows for more versatile applications in synthetic chemistry and industrial processes compared to hexafluoropropene .

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGYEAXBNRVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061073 | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-34-7, 27636-85-7 | |

| Record name | Perfluoropropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, heptafluoroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluoroiodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of heptafluoro-1-iodopropane with sulfur-containing compounds?

A1: this compound readily reacts with various sulfur-containing compounds, primarily through free-radical mechanisms. For example, photochemical reactions with dimethyl sulfide yield methyl heptafluoro-n-propyl sulfide and 1H-heptafluoropropane as major products, alongside 2,4-dithiapentane and trimethylsulfonium iodide. [] Similar reactions with dimethyl disulfide produce high yields of methyl heptafluoro-n-propyl sulfide and lower yields of 1H-heptafluoropropane. [] These reactions highlight the versatility of this compound as a precursor for synthesizing fluorinated sulfur-containing compounds.

Q2: Can you elaborate on the cardiac sensitization potential of this compound?

A2: Studies in beagle dogs have revealed that this compound exhibits potent cardiac sensitization properties. [] When administered at concentrations of 0.1% and 0.4% v/v in air, the compound induced multifocal ventricular ectopic beats in some animals. This sensitization, particularly in the presence of adrenaline, raises concerns about its potential cardiovascular risks and necessitates careful consideration for its handling and application.

Q3: Are there any alternative compounds or strategies being explored to replace this compound in its various applications?

A4: Yes, the search for alternatives to this compound, particularly in refrigeration and fire suppression, is an active area of research. [] Fluoroiodocarbon (FIC) blends are being explored as potential replacements for CFCs, HFCs, and HCFCs. These blends combine FICs with hydrocarbons, ethers, HFCs, perfluorocarbons, and alkyl chlorides, aiming to achieve similar performance characteristics with reduced environmental impact.

Q4: What is the environmental fate of this compound, and what are the concerns regarding its release?

A5: Although considered to have low ozone depletion and global warming potentials due to rapid photolysis in the troposphere, concerns remain about the environmental fate of this compound and its degradation products. [] The potential for bioaccumulation, persistence in specific environmental compartments, and long-term ecological effects requires further investigation. Responsible waste management and exploration of alternative compounds with lower environmental impact are crucial aspects of mitigating potential risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)

![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)